6-Bromo-2-[(4-chlorophenyl)methyl]-3-(methylsulfanyl)-2,5-dihydro-1,2,4-triazin-5-one
Beschreibung
This compound features a 1,2,4-triazin-5-one core substituted with a bromo group at position 6, a 4-chlorophenylmethyl group at position 2, and a methylsulfanyl group at position 3. Its molecular formula is C₁₁H₁₀BrClN₃OS, with a molecular weight of 359.63 g/mol.
Eigenschaften
IUPAC Name |
6-bromo-2-[(4-chlorophenyl)methyl]-3-methylsulfanyl-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrClN3OS/c1-18-11-14-10(17)9(12)15-16(11)6-7-2-4-8(13)5-3-7/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCLUKLOKBBAMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=O)C(=NN1CC2=CC=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Biologische Aktivität
6-Bromo-2-[(4-chlorophenyl)methyl]-3-(methylsulfanyl)-2,5-dihydro-1,2,4-triazin-5-one is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
Chemical Structure
The compound features a triazine ring with various substituents that may influence its biological activity. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of triazine have shown efficacy against various bacterial strains. In vitro studies have demonstrated that 6-bromo and chlorophenyl substitutions may enhance the compound's interaction with microbial cell membranes, leading to increased permeability and cell lysis.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 50 |
| S. aureus | 18 | 50 |
| P. aeruginosa | 12 | 50 |
Antitumor Activity
The compound has been evaluated for its antitumor effects in various cancer cell lines. Studies suggest that triazine derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins.
Case Study:
A study conducted on human breast cancer cells (MCF-7) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM. The mechanism was attributed to the compound's ability to disrupt mitochondrial function and promote oxidative stress.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Induction of apoptosis via ROS generation |
| HeLa | 30 | Inhibition of cell cycle progression |
The biological activity of 6-Bromo-2-[(4-chlorophenyl)methyl]-3-(methylsulfanyl)-2,5-dihydro-1,2,4-triazin-5-one is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways within microbial and cancer cells.
- Receptor Interaction : It could interact with specific receptors on cell membranes, altering signal transduction pathways.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), the compound can induce cellular damage leading to apoptosis.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
Substituent Variations at Position 6
Key Insights :
Heterocyclic Core and Functional Group Comparisons
Triazinone vs. Triazole Derivatives
- Target Compound (Triazinone): The 1,2,4-triazin-5-one core offers a planar structure conducive to stacking interactions. The carbonyl group at position 5 may participate in hydrogen bonding .
- 5-[2-(4-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione :
Sulfur-Containing Functional Groups
- Methylsulfanyl (Target Compound) : Moderately lipophilic; less reactive than thiol (-SH) groups.
- Sulfonylurea Derivatives (e.g., Triflusulfuron Methyl ) : Contain sulfonylurea linkages (-SO₂NHCONH-) for herbicidal activity. The target compound lacks this moiety, suggesting divergent biological targets .
Crystallographic and Spectroscopic Comparisons
Notes:
- The IR spectrum of the target compound would likely show a C-Br stretch (~550 cm⁻¹) and C=S stretch (~1212 cm⁻¹), consistent with similar triazinones .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
